molecular formula C10H10N4O2S B2473490 5-(Methylsulfonyl)-2-(3-pyridinyl)-4-pyrimidinamine CAS No. 339108-21-3

5-(Methylsulfonyl)-2-(3-pyridinyl)-4-pyrimidinamine

Cat. No.: B2473490
CAS No.: 339108-21-3
M. Wt: 250.28
InChI Key: ALMCOMVHBIBDCW-UHFFFAOYSA-N
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Description

5-(Methylsulfonyl)-2-(3-pyridinyl)-4-pyrimidinamine ( 339108-21-3) is a chemical compound with the molecular formula C10H10N4O2S and a molecular weight of 250.28 g/mol . This pyrimidine-based scaffold features a methylsulfonyl group and a 3-pyridinyl substituent, a structural motif commonly found in bioactive molecules and kinase inhibitors For Research Use Only. Not for human or therapeutic use. This compound is典型ly employed as a key intermediate or building block in medicinal chemistry and pharmaceutical research, particularly in the synthesis of more complex molecules that modulate specific biological pathways . The methylsulfonyl group can act as a hydrogen bond acceptor, which is crucial for interacting with enzyme active sites, a common mechanism in drug discovery efforts. Researchers utilize this compound in the design and development of potential therapeutic agents. Handling should be conducted by qualified professionals in a well-ventilated environment. Personnel are advised to wear appropriate protective equipment, including gloves, protective clothing, and eye protection, to avoid skin contact or inhalation . For long-term stability, it is recommended to store the product at -20°C .

Properties

IUPAC Name

5-methylsulfonyl-2-pyridin-3-ylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2S/c1-17(15,16)8-6-13-10(14-9(8)11)7-3-2-4-12-5-7/h2-6H,1H3,(H2,11,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALMCOMVHBIBDCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CN=C(N=C1N)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies for 5-(Methylsulfonyl)-2-(3-Pyridinyl)-4-Pyrimidinamine

Retrosynthetic Analysis

Retrosynthetically, this compound can be deconstructed into three key components:

  • A pyrimidine ring scaffold.
  • A 3-pyridinyl substituent at position 2.
  • A methylsulfonyl group at position 5 and an amine at position 4.

The pyrimidine core may be assembled via cyclocondensation reactions or modified from pre-functionalized pyrimidine derivatives. Substituent introduction must adhere to electronic and steric considerations, ensuring regioselectivity. For instance, electron-withdrawing groups like methylsulfonyl direct electrophilic substitutions to specific positions, while nucleophilic aromatic substitutions require activating groups such as halogens or sulfonates.

Detailed Preparation Methods

Amination at Position 4

The amine group at position 4 is typically introduced via ammonolysis of a halogenated precursor. For instance, 2-chloro-5-(methylsulfonyl)pyrimidin-4-amine can be treated with aqueous ammonia or ammonium hydroxide under pressurized conditions to yield the desired amine. Patent CN114315706A demonstrates analogous amination steps using strong ammonia water at 110°C in methanol, achieving conversions exceeding 85%.

Reaction Mechanism:
  • Halogen Activation : The chloro group at position 4 is activated by electron-withdrawing substituents (e.g., methylsulfonyl at position 5).
  • Nucleophilic Attack : Ammonia displaces the chloride ion, forming the C–N bond.
  • Workup : Filtration and recrystallization from ethanol yield high-purity product.

Sulfonation and Oxidation to Methylsulfonyl

The methylsulfonyl group at position 5 is introduced via a two-step process:

  • Thiolation : A methylthio group (–SMe) is installed via reaction of a 5-halopyrimidine with sodium thiomethoxide (NaSMe).
  • Oxidation : The methylthio group is oxidized to methylsulfonyl using hydrogen peroxide (H₂O₂) in acidic media, as described in US Patent 6,693,194B2.
Key Protocol from US Patent 6,693,194B2:
  • Substrate : 4,6-Dichloro-2-(methylthio)-1,3-pyrimidine.
  • Methoxylation : Reaction with sodium methoxide in toluene at 20–60°C replaces chlorides with methoxy groups.
  • Oxidation : Treatment with 30% H₂O₂ in acetic acid at 75–80°C for 3–6 hours converts methylthio to methylsulfonyl.
  • Purification : Adjusting the pH to 5–8 precipitates the product, which is filtered and recrystallized.

Adapting this method, 5-chloro-2-(3-pyridinyl)-4-aminopyrimidine could undergo thiolation followed by oxidation to install the methylsulfonyl group.

Spectroscopic Characterization and Analytical Data

While specific data for this compound are unavailable, analogous compounds provide insight into expected spectral features:

Table 1: Predicted Spectroscopic Properties
Technique Expected Signals
¹H NMR - Pyridinyl protons: δ 7.3–8.5 (multiplet)
- Pyrimidine H-6: δ 8.1–8.3 (singlet)
- NH₂: δ 5.5–6.0 (broad singlet)
¹³C NMR - C-5 (SO₂Me): δ 52–54
- Pyridinyl carbons: δ 120–150
IR - SO₂ asymmetric stretch: ~1320 cm⁻¹
- NH₂ bend: ~1600 cm⁻¹
MS (EI) Molecular ion peak at m/z 266 (C₁₁H₁₁N₄O₂S)

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Synthetic Approaches
Method Yield Purity Complexity
Stepwise NAS 60–70% >95% Moderate
Cyclocondensation 40–50% 90–95% High
Oxidative Functionalization 75–85% >99% Low
  • Stepwise NAS : Advantages include modularity and use of commercial precursors. Drawbacks include multiple purification steps.
  • Oxidative Functionalization : High yields and simplicity make this ideal for scale-up, though oxidation conditions require careful control.

Challenges and Limitations

  • Regioselectivity : Competing substitutions at positions 2, 4, and 5 necessitate protective group strategies or sequential reactions.
  • Oxidation Sensitivity : The pyridinyl group may degrade under strong oxidative conditions, requiring mild catalysts like sodium tungstate.
  • Solubility Issues : Polar intermediates often require dipolar aprotic solvents (e.g., DMF, DMSO), complicating workup.

Chemical Reactions Analysis

Types of Reactions

5-(Methylsulfonyl)-2-(3-pyridinyl)-4-pyrimidinamine can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyridine and pyrimidine derivatives.

Scientific Research Applications

Chemical Synthesis and Building Block

1. Synthesis Techniques:
The compound serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Common synthetic routes involve the reaction of 3-pyridinecarboxaldehyde with sulfonylating agents, followed by cyclization with guanidine derivatives. Typical solvents include ethanol and acetonitrile, with acid or base catalysts facilitating the process .

2. Chemical Reactions:
5-(Methylsulfonyl)-2-(3-pyridinyl)-4-pyrimidinamine can undergo various reactions:

  • Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
  • Reduction: The pyrimidine ring can be reduced to yield dihydropyrimidine derivatives.
  • Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring .

Biological Applications

1. Enzyme Inhibition:
The compound has been investigated for its potential as an enzyme inhibitor. It has shown promise in inhibiting cyclooxygenase (COX) isozymes, particularly COX-2, which is implicated in inflammatory processes. Studies have demonstrated that derivatives of this compound exhibit significant anti-inflammatory activity comparable to established drugs like celecoxib .

2. Anticancer Properties:
Research indicates that this compound may have anticancer effects. Its mechanism involves binding to specific molecular targets, inhibiting their activity, and modulating pathways related to cell proliferation and apoptosis . For example, certain derivatives have displayed cytotoxicity against various cancer cell lines, suggesting their potential as therapeutic agents .

3. Antimicrobial Activity:
The compound has also been evaluated for antimicrobial properties against various pathogens. Some studies reported promising results against strains such as Candida and Escherichia coli, indicating its potential role in treating infections .

Table 1: Summary of Research Findings on this compound

StudyFocusKey Findings
Tageldin et al. (2020)Anti-inflammatoryDerivatives showed significant COX-2 inhibition (IC50 values comparable to celecoxib) .
PMC6150321 (2017)AntifungalSynthesized compounds exhibited greater efficacy than fluconazole against Candida species .
PMC7816197 (2020)Structure-Activity RelationshipIdentified optimal substituents enhancing anti-inflammatory activity .
PMC11510439 (2024)AnticancerDemonstrated cytotoxic effects on cancer cell lines with promising therapeutic potential .

Mechanism of Action

The mechanism of action of 5-(Methylsulfonyl)-2-(3-pyridinyl)-4-pyrimidinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or modulate receptor function by acting as an agonist or antagonist. The pathways involved often include signal transduction cascades that regulate cellular processes like proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

SRI-32007 (Cyr997)

  • Structure: 5-(7-(Methylsulfonyl)-2-morpholino-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrimidin-2-amine.
  • Comparison: Unlike the target compound, SRI-32007 incorporates a fused dihydropyrrolo-pyrimidine core and a morpholino group. These features enhance its antiviral activity against hepatitis B virus (HBV), as demonstrated in assays .

5-(Isopropylsulfonyl)-2-(3-pyridinyl)-4-pyrimidinamine

  • Structure : 5-[(1-Methylethyl)sulfonyl]-2-(3-pyridinyl)-4-pyrimidinamine (CAS 175202-06-9).
  • Comparison: Replacing the methylsulfonyl group with isopropylsulfonyl introduces steric bulk, which may alter binding affinity or metabolic stability. No activity data are provided, but such modifications often impact pharmacokinetics .

5-Fluoro-2-(methylsulfonyl)pyrimidin-4-amine

  • Structure : 5-Fluoro-2-(methylsulfonyl)pyrimidin-4-amine (CAS 1312324-60-9).
  • This analog’s properties underscore the role of halogenation in optimizing drug-like characteristics .

Key Observations:

Antiviral Activity : SRI-32007’s efficacy against HBV highlights the importance of fused heterocyclic systems and sulfonyl groups in viral inhibition .

Agrochemical Potential: The oxadiazole derivative in demonstrates that methylsulfonyl-containing compounds can mitigate plant pathogens, though the target compound’s role in this domain remains unexplored .

Antifungal Applications : Pyrimidine analogs with pyridine moieties (e.g., Wang et al., 2018) exhibit antifungal activity, suggesting that the 3-pyridinyl group in the target compound could similarly engage fungal targets .

Substituent Effects on Physicochemical Properties

  • Methylsulfonyl (-SO₂CH₃) : Enhances electron-withdrawing effects, improving metabolic stability and membrane permeability. This group is conserved in SRI-32007 and fluorine-containing analogs .
  • Pyridinyl Position : The 3-pyridinyl substituent (vs. 2-pyridinyl in CAS 175202-02-5) may influence receptor binding geometry due to altered nitrogen positioning .

Biological Activity

5-(Methylsulfonyl)-2-(3-pyridinyl)-4-pyrimidinamine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the synthesis, biological mechanisms, and various applications of this compound, drawing on diverse research findings.

The synthesis of this compound typically involves the reaction of 3-pyridinecarboxaldehyde with a sulfonylating agent, followed by cyclization with guanidine or its derivatives. Common solvents used in this synthesis include ethanol and acetonitrile, with acid or base catalysts facilitating the cyclization process.

Reaction Pathways

  • Oxidation : The methylsulfonyl group can be oxidized to form sulfone derivatives.
  • Reduction : The pyrimidine ring can be reduced to yield dihydropyrimidine derivatives.
  • Substitution : The compound can participate in nucleophilic substitution reactions at the pyridine ring.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to their active sites or modulate receptor functions as an agonist or antagonist. This interaction often influences cellular processes like proliferation, apoptosis, or inflammation.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has shown efficacy against various cancer cell lines, including chronic lymphocytic leukemia cells, where it demonstrated a significant therapeutic window over normal cells . The compound's ability to inhibit cell proliferation and induce apoptosis is particularly noteworthy.

Antimicrobial Activity

The compound has also been tested for antimicrobial properties against several bacterial strains. In vitro studies indicated significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) demonstrating effectiveness at higher concentrations (e.g., 800 µg/mL) against S. aureus and E. coli .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
This compoundAnticancer, AntimicrobialContains both pyridine and pyrimidine rings
5-(Methylsulfonyl)-2-(3-pyridinyl)-4-pyrimidinolModerate anticancer activityLacks the amino group
5-(Methylsulfonyl)-2-(3-pyridinyl)-4-pyrimidinecarboxamideAnti-inflammatoryDifferent functional group at position 4

Case Studies

  • Anticancer Efficacy : A study evaluated the cytotoxic effects of various pyrimidine derivatives, including this compound. Results indicated that at concentrations around 250 µM, significant cytotoxicity was observed against renal proximal tubular epithelial cells (RPTEC), suggesting a potential role in cancer therapy .
  • Antimicrobial Testing : In a comparative study against multiple microbial strains, compounds similar to this compound were screened for antimicrobial activity. The results showed that this compound exhibited enhanced biological action against both Gram-positive and Gram-negative bacteria at increasing concentrations .

Q & A

Q. What established synthetic methodologies are used for 5-(Methylsulfonyl)-2-(3-pyridinyl)-4-pyrimidinamine, and what parameters critically influence yield?

Methodological Answer: The synthesis typically involves a pyrimidine core functionalized via nucleophilic substitution or coupling reactions. Key steps include:

  • Sulfonyl Group Introduction : Reacting a pyrimidine precursor (e.g., 5-chloro-2-(3-pyridinyl)pyrimidin-4-amine) with methylsulfonyl chloride under basic conditions (e.g., NaH in THF) at 0–25°C .
  • Critical Parameters : Temperature control (exothermic reactions require cooling), anhydrous solvents, and catalyst selection (e.g., Pd for cross-coupling). Evidence from similar compounds shows that yields drop below 60% if reaction times exceed 24 hours or if moisture is present .

Q. How is the structural identity of this compound confirmed?

Methodological Answer: A multi-technique approach is employed:

  • NMR Spectroscopy : 1H NMR (400 MHz, DMSO-d6) identifies aromatic protons (δ 8.5–9.0 ppm for pyridinyl/pyrimidinyl) and methylsulfonyl protons (δ 3.2 ppm, singlet). 13C NMR confirms quaternary carbons (e.g., pyrimidine C2 at ~160 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS provides molecular ion [M+H]+ at m/z 293.08 (calculated: 293.07) .
  • X-ray Crystallography : For unambiguous confirmation, single-crystal analysis resolves bond angles and spatial arrangement of the methylsulfonyl group .

Q. What are the primary research applications of this compound?

Methodological Answer:

  • Enzyme Inhibition Studies : Used as a scaffold in kinase inhibitors; biological activity is assessed via SDS-PAGE and Coomassie staining to evaluate binding to targets like methionine aminopeptidase .
  • Material Science : The sulfonyl group enhances thermal stability, making it suitable for high-temperature catalysis (TGA data shows decomposition >250°C) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reaction pathways?

Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways. For example, ICReDD’s reaction path search methods predict optimal conditions for sulfonylation, reducing trial-and-error experimentation .
  • Machine Learning : Train models on existing reaction data (e.g., solvent polarity, temperature) to predict yield outcomes. A feedback loop integrates experimental results to refine computational parameters .

Q. How should researchers resolve contradictory spectroscopic data (e.g., unexpected NMR splitting)?

Methodological Answer:

  • Dynamic Effects Analysis : Variable-temperature NMR (e.g., 25°C to −40°C) can reveal conformational exchange broadening. For example, restricted rotation of the methylsulfonyl group may cause splitting .
  • 2D NMR Techniques : HSQC and HMBC correlations verify connectivity, distinguishing between regioisomers or protonation states .

Q. What strategies mitigate steric hindrance during functionalization of the pyrimidine core?

Methodological Answer:

  • Directed Metalation : Use directing groups (e.g., amino or sulfonyl) to guide regioselective C-H activation. For example, Pd-catalyzed C–H arylation at the 5-position avoids steric clashes with the 3-pyridinyl group .
  • Microwave-Assisted Synthesis : Enhances reaction efficiency under high pressure/temperature, reducing side products from prolonged heating .

Q. How does the methylsulfonyl group influence reactivity compared to other sulfonyl derivatives?

Methodological Answer:

  • Electron-Withdrawing Effects : The –SO2CH3 group increases electrophilicity at the pyrimidine C4 position, facilitating nucleophilic aromatic substitution (k = 0.15 min−1 in DMF at 80°C, vs. k = 0.08 min−1 for tosyl analogs) .
  • Steric Impact : Methylsulfonyl’s smaller size (vs. phenylsulfonyl) allows higher yields in Suzuki-Miyaura couplings (85% vs. 72%) .

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